molecular formula C13H11Br B128765 4-Bromomethylbiphenyl CAS No. 2567-29-5

4-Bromomethylbiphenyl

Cat. No. B128765
M. Wt: 247.13 g/mol
InChI Key: HZQLUIZFUXNFHK-UHFFFAOYSA-N
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Patent
US07250439B2

Procedure details

Carbon tetrabromide (8.99 g, 27.1 mmol) and triphenyl phosphine (7.11 g, 27.1 mmol) were added to a stirred solution of biphenyl-4-yl methanol (5.00 g, 27.1 mmol) in dichloromethane (100 mL) at room temperature. Stirring was continued at room temperature for 1.5 hours then the solvent removed by evaporation under reduced pressure. The residue was purified by column chromatography on silica gel (1:20 diethyl ether:cyclohexane) to give the title compound (6.37 g, 95%) as a white solid. 1H NMR (400 MHz: CDCl3): 7.6 (4 H), 7.45 (4 H), 7.35 (1 H), 4.55 (2 H).
Quantity
8.99 g
Type
reactant
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:25]1([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH:30]=[CH:29][C:28](CO)=[CH:27][CH:26]=1>ClCCl>[Br:5][CH2:1][C:36]1[CH:37]=[CH:38][C:33]([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[CH:34][CH:35]=1

Inputs

Step One
Name
Quantity
8.99 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
7.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CO)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (1:20 diethyl ether:cyclohexane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.37 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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